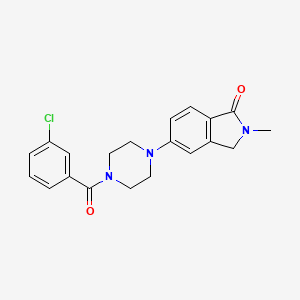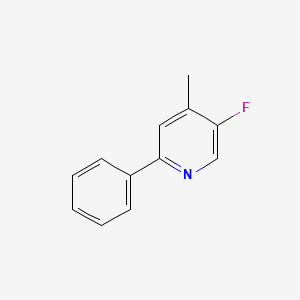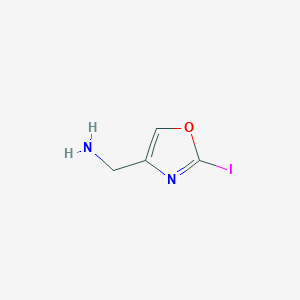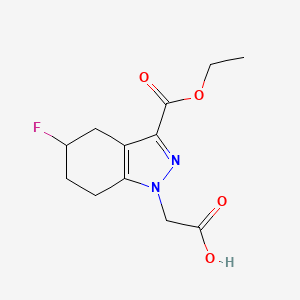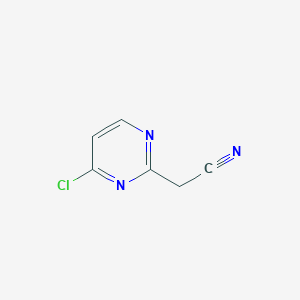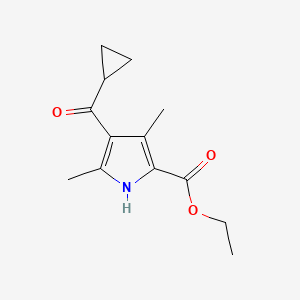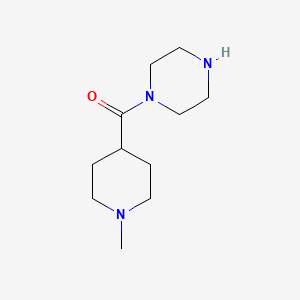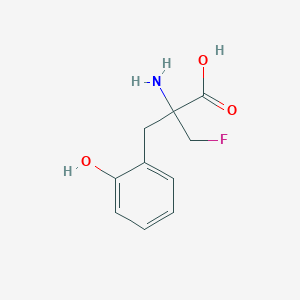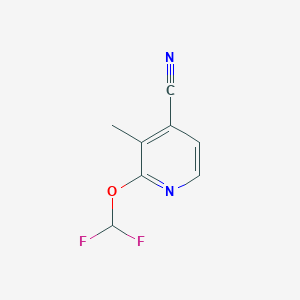
2-(Difluoromethoxy)-3-methylisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-3-methylisonicotinonitrile is a chemical compound that belongs to the class of difluoromethoxylated nitrogen-containing heterocyclesThe presence of the difluoromethoxy group imparts distinct physicochemical properties, making it a valuable building block in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-3-methylisonicotinonitrile typically involves the introduction of the difluoromethoxy group into a suitable precursor. One common method is the reaction of α-(difluoromethoxy)ketones with appropriate nitrogen-containing compounds. For example, difluoromethoxylated ketones can be synthesized via the reaction of α-(difluoromethoxy)ketoximes with suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-3-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-3-methylisonicotinonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ethers: These compounds share similar fluorinated groups but differ in the number of fluorine atoms.
Difluoromethoxylated ketones: These compounds have a similar difluoromethoxy group but differ in their overall structure.
Uniqueness
2-(Difluoromethoxy)-3-methylisonicotinonitrile is unique due to its specific combination of the difluoromethoxy group and the nitrogen-containing heterocycle. This combination imparts distinct physicochemical properties and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C8H6F2N2O |
|---|---|
Poids moléculaire |
184.14 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-3-methylpyridine-4-carbonitrile |
InChI |
InChI=1S/C8H6F2N2O/c1-5-6(4-11)2-3-12-7(5)13-8(9)10/h2-3,8H,1H3 |
Clé InChI |
OPZYZIMBUAOXDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



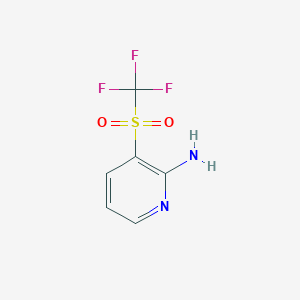
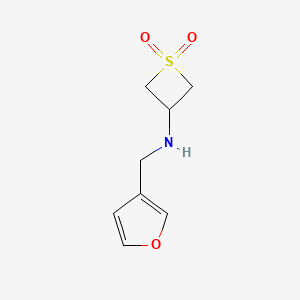
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(3-phenoxyphenyl)-, 1,1-dimethylethyl ester](/img/structure/B12952463.png)
![5-Methoxy-3-phenylbenzo[d]isoxazole](/img/structure/B12952464.png)
